molecular formula C11H18O5 B584664 2,3-O-Cyclohexylidene-beta-D-ribofuranose CAS No. 177414-91-4

2,3-O-Cyclohexylidene-beta-D-ribofuranose

Cat. No.: B584664
CAS No.: 177414-91-4
M. Wt: 230.26
InChI Key: AZDAIDRGKDVDCA-QVNBGCGHSA-N
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Description

2,3-O-Cyclohexylidene-beta-D-ribofuranose is a chemical compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . It is a derivative of ribofuranose, a sugar molecule, where the hydroxyl groups at positions 2 and 3 are protected by a cyclohexylidene group. This compound is often used in organic synthesis and research due to its unique structural properties.

Scientific Research Applications

2,3-O-Cyclohexylidene-beta-D-ribofuranose has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and carbohydrate metabolism.

    Medicine: It serves as a building block for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Preparation Methods

The synthesis of 2,3-O-Cyclohexylidene-beta-D-ribofuranose typically involves the protection of the hydroxyl groups on the ribofuranose molecule. One common method is to react ribofuranose with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of a cyclic acetal, resulting in the desired product .

Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity. The use of protective groups like cyclohexylidene is crucial in multi-step organic syntheses to prevent unwanted side reactions.

Chemical Reactions Analysis

2,3-O-Cyclohexylidene-beta-D-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The cyclohexylidene group can be removed or substituted with other protective groups or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to 2,3-O-Cyclohexylidene-beta-D-ribofuranose include other protected sugars, such as:

    2,3-O-Isopropylidene-beta-D-ribofuranose: Similar in structure but uses an isopropylidene group for protection.

    2,3-O-Benzylidene-beta-D-ribofuranose: Uses a benzylidene group for protection.

    2,3-O-Methylidene-beta-D-ribofuranose: Uses a methylidene group for protection.

The uniqueness of this compound lies in its cyclohexylidene protective group, which offers different steric and electronic properties compared to other protective groups .

Properties

IUPAC Name

(6R)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-10,12-13H,1-6H2/t7-,8?,9?,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDAIDRGKDVDCA-QVNBGCGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(OC(C3O2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC3[C@H](OC(C3O2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747399
Record name 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177414-91-4
Record name 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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